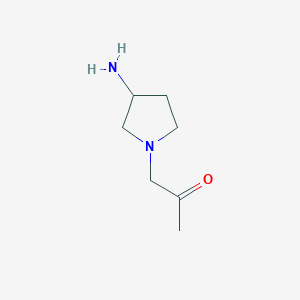
1-(3-Aminopyrrolidin-1-yl)propan-2-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)propan-2-one is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Aminopyrrolidin-1-yl)propan-2-one, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound serves as a building block in organic synthesis and has been studied for various pharmacological effects, including its interactions with biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
This compound has the following chemical structure:
- Molecular Formula : C₅H₁₁N₃O
- Molecular Weight : 113.15 g/mol
The compound features an amino group attached to a pyrrolidine ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The specific mechanisms may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including Gram-positive bacteria. For instance, a related class of compounds showed significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) in low micromolar concentrations .
Anticancer Potential
Research on similar pyrrolidine derivatives suggests potential anticancer activity. In vitro studies indicated that certain modifications to the pyrrolidine structure could enhance cytotoxic effects against cancer cell lines such as A549 (lung cancer) and others .
Case Studies
Several case studies have explored the biological effects of this compound and its derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized derivatives against various bacterial strains. Results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains .
- Cytotoxicity Testing : Another study assessed the cytotoxic effects of various derivatives on cancer cell lines. Results highlighted that certain modifications led to significant reductions in cell viability, suggesting a structure-activity relationship that could be exploited for drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced viability in A549 cells | |
| Enzyme Inhibition | Modulation of specific metabolic enzymes |
Table 2: Structure-Activity Relationship
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)4-9-3-2-7(8)5-9/h7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCUNCZGDNZICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















